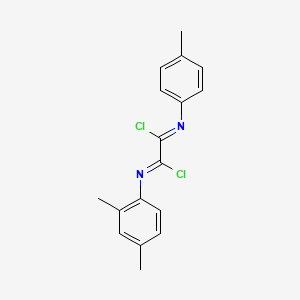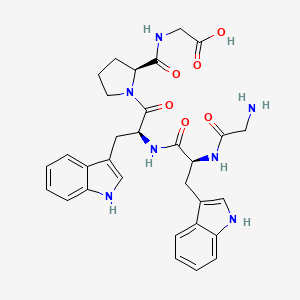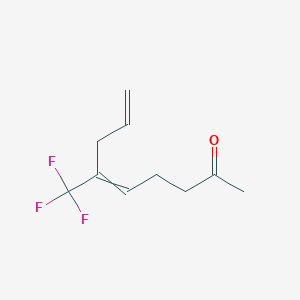
6-(Trifluoromethyl)nona-5,8-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)nona-5,8-dien-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nona-5,8-dien-2-one backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)nona-5,8-dien-2-one may involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)nona-5,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-(Trifluoromethyl)nona-5,8-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as increased stability and lipophilicity
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)nona-5,8-dien-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s polarity, stability, and lipophilicity, allowing it to interact more effectively with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Fluorinated alkenes: Compounds with fluorine atoms attached to alkenes, showing comparable reactivity and applications.
Uniqueness
6-(Trifluoromethyl)nona-5,8-dien-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a nona-5,8-dien-2-one backbone.
Propriétés
Numéro CAS |
666739-70-4 |
|---|---|
Formule moléculaire |
C10H13F3O |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
6-(trifluoromethyl)nona-5,8-dien-2-one |
InChI |
InChI=1S/C10H13F3O/c1-3-5-9(10(11,12)13)7-4-6-8(2)14/h3,7H,1,4-6H2,2H3 |
Clé InChI |
HACYRCPVURLUCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC=C(CC=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
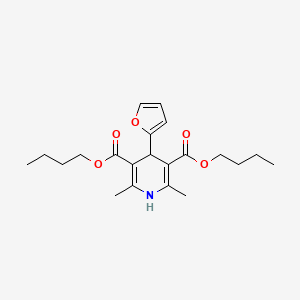

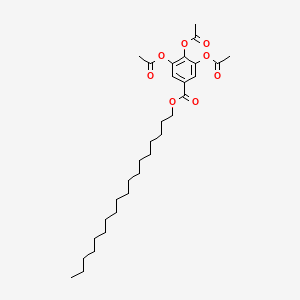
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
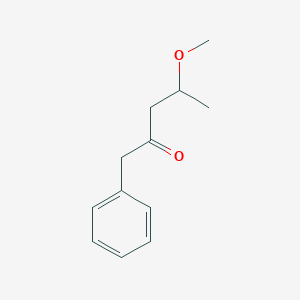
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
